molecular formula C8H3F4IO B15290534 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde

4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde

Cat. No.: B15290534
M. Wt: 318.01 g/mol
InChI Key: LMVSWSJEUNQCKT-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the iodination of 4-fluoro-2-(trifluoromethyl)benzaldehyde. The reaction conditions often involve the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group. The fluorine and trifluoromethyl groups can influence the reactivity and selectivity of the compound in various reactions. The iodine atom can participate in substitution reactions, making it a versatile intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on the benzaldehyde core. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C8H3F4IO

Molecular Weight

318.01 g/mol

IUPAC Name

4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H3F4IO/c9-4-1-6(8(10,11)12)5(3-14)7(13)2-4/h1-3H

InChI Key

LMVSWSJEUNQCKT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C=O)I)F

Origin of Product

United States

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